molecular formula C11H11BrO2 B12543072 3-Bromophenyl 3-methylbut-2-enoate CAS No. 143769-03-3

3-Bromophenyl 3-methylbut-2-enoate

Cat. No.: B12543072
CAS No.: 143769-03-3
M. Wt: 255.11 g/mol
InChI Key: QBNRQBGHQMOBOC-UHFFFAOYSA-N
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Description

3-Bromophenyl 3-methylbut-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of phenyl ester and contains a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 3-methylbut-2-enoate typically involves the esterification of 3-bromophenol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include various substituted phenyl esters.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-Bromophenyl 3-methylbut-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromophenyl 3-methylbut-2-enoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenyl acetate
  • 3-Bromophenyl propionate
  • 3-Bromophenyl butyrate

Uniqueness

3-Bromophenyl 3-methylbut-2-enoate is unique due to the presence of the 3-methylbut-2-enoate moiety, which imparts distinct chemical properties and reactivity compared to other phenyl esters. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

143769-03-3

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

(3-bromophenyl) 3-methylbut-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-8(2)6-11(13)14-10-5-3-4-9(12)7-10/h3-7H,1-2H3

InChI Key

QBNRQBGHQMOBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1=CC(=CC=C1)Br)C

Origin of Product

United States

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